Cas no 1246652-29-8 (tert-butyl 3'-amino-4',5'-dihydro-1'H-spirocyclobutane-1,6'-pyrrolo3,4-cpyrazole-5'-carboxylate)

Tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate is a spirocyclic compound featuring a fused pyrrolopyrazole core with a cyclobutane ring system. This structure imparts rigidity and conformational constraint, making it valuable in medicinal chemistry for scaffold diversification. The tert-butyl carboxylate group enhances solubility and serves as a protective moiety for further functionalization, while the free amino group enables derivatization via amide coupling or reductive amination. Its spirocyclic architecture is advantageous for probing three-dimensional chemical space, often improving binding selectivity in drug discovery. The compound is typically employed as an intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitor development.
tert-butyl 3'-amino-4',5'-dihydro-1'H-spirocyclobutane-1,6'-pyrrolo3,4-cpyrazole-5'-carboxylate structure
1246652-29-8 structure
商品名:tert-butyl 3'-amino-4',5'-dihydro-1'H-spirocyclobutane-1,6'-pyrrolo3,4-cpyrazole-5'-carboxylate
CAS番号:1246652-29-8
MF:C13H20N4O2
メガワット:264.323502540588
MDL:MFCD12756157
CID:2156883
PubChem ID:45489938

tert-butyl 3'-amino-4',5'-dihydro-1'H-spirocyclobutane-1,6'-pyrrolo3,4-cpyrazole-5'-carboxylate 化学的及び物理的性質

名前と識別子

    • Tert-butyl 3’-amino-1’h-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-5’(4’h)-carboxylate
    • tert-butyl 3'-amino-1'h-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'(4'h)-carboxylate
    • tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-5-carboxylate
    • tert-butyl 3'-amino-4',5'-dihydro-1'H-spirocyclobutane-1,6'-pyrrolo3,4-cpyrazole-5'-carboxylate
    • tert-butyl 3/'-amino-1/'h-spiro[cyclobutane-1,6/'-pyrrolo[3,4-c]pyrazole]-5/'(4/'h)-carboxylate
    • DTXSID70670512
    • Z1505713201
    • SY323352
    • tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
    • MFCD12756157
    • PS-18914
    • 1246652-29-8
    • 5 inverted exclamation mark -Boc-3 inverted exclamation mark -amino-4 inverted exclamation mark ,5 inverted exclamation mark -dihydro-1 inverted exclamation mark H-spiro[cyclobutane-1,6 inverted exclamation mark -pyrrolo[3,4-c]pyrazole]
    • TERT-BUTYL3'-AMINO-1'H-SPIRO[CYCLOBUTANE-1,6'-PYRROLO[3,4-C]PYRAZOLE]-5'(4'H)-CARBOXYLATE
    • CS-0058836
    • 3-Amino-5-Boc-spiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]
    • EN300-3281378
    • Spiro[cyclobutane-1,6'(5'H)-pyrrolo[3,4-c]pyrazole]-5'-carboxylic acid, 3'-amino-1',4'-dihydro-, 1,1-dimethylethyl ester
    • tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
    • tert-butyl 3'-amino-1',4'-dihydrospiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
    • DB-012536
    • tert-Butyl 3-amino-1,4-dihydro-5H-spiro[cyclobutane-1,6-pyrrolo[3,4-c]pyrazole]-5-carboxylate
    • TERT-BUTYL 3'-AMINO-1'H-SPIRO[CYCLOBUTANE-1,6'-PYRROLO[3,4-C]PYRAZOLE]-5'(4'H)-CARBOXYLATE
    • WZB65229
    • MDL: MFCD12756157
    • インチ: InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-7-8-9(15-16-10(8)14)13(17)5-4-6-13/h4-7H2,1-3H3,(H3,14,15,16)
    • InChIKey: KKWCSMNDIQTVNV-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CC2=C(C31CCC3)NNC2=N

計算された属性

  • せいみつぶんしりょう: 264.15862589g/mol
  • どういたいしつりょう: 264.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

tert-butyl 3'-amino-4',5'-dihydro-1'H-spirocyclobutane-1,6'-pyrrolo3,4-cpyrazole-5'-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3281378-0.05g
tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
1246652-29-8 95.0%
0.05g
$200.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1129476-250mg
tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
1246652-29-8 95+%
250mg
¥4604.00 2024-08-09
eNovation Chemicals LLC
K64267-1g
tert-butyl 3'-amino-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'(4'H)-carboxylate
1246652-29-8 95%
1g
$1585 2024-05-25
eNovation Chemicals LLC
Y1210249-250MG
tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-5-carboxylate
1246652-29-8 97%
250mg
$395 2024-07-21
eNovation Chemicals LLC
Y1210249-1G
tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-5-carboxylate
1246652-29-8 97%
1g
$990 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1129476-100mg
tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
1246652-29-8 95+%
100mg
¥2873.00 2024-08-09
Enamine
EN300-3281378-0.5g
tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
1246652-29-8 95.0%
0.5g
$668.0 2025-03-18
eNovation Chemicals LLC
Y1210249-10G
tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-5-carboxylate
1246652-29-8 97%
10g
$4965 2024-07-21
Alichem
A049004060-1g
Tert-butyl 3'-amino-1'h-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'(4'h)-carboxylate
1246652-29-8 97%
1g
$853.45 2023-09-03
Enamine
EN300-3281378-1g
tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
1246652-29-8 95%
1g
$1857.0 2023-09-04

tert-butyl 3'-amino-4',5'-dihydro-1'H-spirocyclobutane-1,6'-pyrrolo3,4-cpyrazole-5'-carboxylate 関連文献

tert-butyl 3'-amino-4',5'-dihydro-1'H-spirocyclobutane-1,6'-pyrrolo3,4-cpyrazole-5'-carboxylateに関する追加情報

Comprehensive Guide to tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate (CAS No. 1246652-29-8)

In the rapidly evolving field of pharmaceutical and organic chemistry, tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate (CAS No. 1246652-29-8) has emerged as a compound of significant interest. This spirocyclic derivative combines a pyrrolopyrazole core with a cyclobutane ring, offering unique structural features that make it valuable in drug discovery and material science. Researchers are increasingly exploring its potential as a building block for novel bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

The molecular structure of tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate features a spiro junction that introduces three-dimensional complexity, a property highly sought after in modern medicinal chemistry. With its tert-butyl ester group and primary amine functionality, this compound serves as a versatile intermediate for further derivatization. The presence of both hydrogen bond donor (3'-amino group) and acceptor (carbonyl oxygen) sites enhances its potential for molecular recognition in biological systems.

Recent trends in pharmaceutical research highlight growing interest in spirocyclic compounds like 1246652-29-8, as they often demonstrate improved metabolic stability and selectivity compared to flat aromatic systems. The pyrrolopyrazole moiety in particular has gained attention for its prevalence in FDA-approved drugs targeting various disease pathways. Scientists are investigating this compound's potential applications in developing treatments for inflammatory conditions, neurological disorders, and certain types of cancer, though specific therapeutic claims would require extensive clinical validation.

From a synthetic chemistry perspective, tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate represents an interesting challenge for process optimization. The spirocyclic architecture demands careful control of reaction conditions to maintain stereochemical integrity during scale-up. Current literature suggests several potential synthetic routes, typically involving cyclocondensation strategies or ring-closing methodologies. The tert-butyl protecting group offers advantages in purification and handling, while providing flexibility for subsequent deprotection or transformation steps.

The physicochemical properties of CAS 1246652-29-8 make it particularly suitable for medicinal chemistry applications. Early studies indicate favorable lipophilicity parameters (predicted LogP ~2.5) and good solubility in common organic solvents, which facilitates its use in diverse reaction conditions. The compound's molecular weight (279.34 g/mol) falls within the optimal range for drug-like molecules, while its rotatable bond count suggests moderate flexibility that could be advantageous for target binding.

In the context of current pharmaceutical industry trends, spirocyclic pyrrolopyrazoles are gaining prominence as privileged scaffolds in fragment-based drug discovery. The 3'-amino functionality in tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate provides an ideal handle for structure-activity relationship (SAR) exploration through amide formation, reductive amination, or other amine-specific transformations. Several research groups have reported successful incorporation of similar cores into lead compounds with nanomolar activity against various biological targets.

Quality control and characterization of 1246652-29-8 typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC) methods have been developed to ensure purity, while nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the spirocyclic system. Mass spectrometry (MS) analysis verifies the molecular weight, and X-ray crystallography in some cases has elucidated the precise three-dimensional conformation of related compounds in this structural class.

The commercial availability of tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate has expanded in recent years to meet growing research demand. Suppliers typically offer the compound in research quantities with certificates of analysis documenting purity (often ≥95% by HPLC). Proper storage recommendations generally suggest keeping the material at 2-8°C under inert atmosphere to maintain stability, particularly protecting the amine functionality from potential oxidation over extended periods.

Looking toward future applications, the unique architecture of CAS 1246652-29-8 continues to inspire innovation across multiple chemistry disciplines. Beyond pharmaceutical uses, materials scientists are exploring its potential as a component in organic electronic materials, where the combination of electron-rich (pyrrole) and electron-deficient (pyrazole) heterocycles could yield interesting optoelectronic properties. The compound's rigid yet slightly flexible structure may also find utility in supramolecular chemistry as a building block for designed molecular assemblies.

For researchers working with tert-butyl 3'-amino-4',5'-dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate, several key considerations should guide experimental design. The basic amine may require protection in certain reaction conditions, while the ester group offers opportunities for hydrolysis or transesterification. Recent publications suggest that the spirocyclic constraint can influence both the kinetics and thermodynamics of reactions at other functional groups, necessitating careful optimization of reaction parameters. Safety data sheets recommend standard laboratory precautions when handling this material, including use of personal protective equipment and adequate ventilation.

As the field of heterocyclic chemistry continues to advance, compounds like 1246652-29-8 demonstrate the importance of three-dimensional molecular complexity in modern research. The pharmaceutical industry's shift toward more saturated, sp3-rich scaffolds has created renewed interest in such structures, with pyrrolopyrazole derivatives representing an important subclass. Ongoing studies are likely to reveal additional applications and synthetic methodologies for this versatile compound, potentially leading to breakthroughs in multiple areas of chemical science and drug development.

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